2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate

Catalog No.
S1551828
CAS No.
9005-65-6
M.F
C32H60O10
M. Wt
604.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hy...

CAS Number

9005-65-6

Product Name

2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate

IUPAC Name

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate

Molecular Formula

C32H60O10

Molecular Weight

604.8 g/mol

InChI

InChI=1S/C32H60O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(36)40-25-24-37-26-28(38-21-18-33)32-31(41-23-20-35)29(27-42-32)39-22-19-34/h9-10,28-29,31-35H,2-8,11-27H2,1H3

InChI Key

HDTIFOGXOGLRCB-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO

Solubility

50 to 100 mg/mL at 73° F (NTP, 1992)
Soluble in water, ethanol, methanol, ethyl acetate and toluene. Insoluble in mineral oil and petroleum ether
In water, 1.9X10-2 mg/L at 25 °C (est)
Very soluble in water; soluble in alcohol, cottonseed oil, corn oil, ethyl acetate, methanol, toluene; insoluble in mineral oil

Synonyms

Tween 81

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO

Description

The exact mass of the compound 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 73° f (ntp, 1992)soluble in water, ethanol, methanol, ethyl acetate and toluene. insoluble in mineral oil and petroleum etherin water, 1.9x10-2 mg/l at 25 °c (est)very soluble in water; soluble in alcohol, cottonseed oil, corn oil, ethyl acetate, methanol, toluene; insoluble in mineral oil. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate, commonly known as Polysorbate 80, is a nonionic surfactant and emulsifier widely used in various industries, including food, pharmaceuticals, and cosmetics. It is a viscous, yellow liquid that is soluble in water. The compound's molecular formula is C32H60O10, and its molecular weight is approximately 604.8 g/mol. The structure features multiple hydroxyethoxy groups and an oleic acid moiety, which contribute to its surfactant properties by reducing surface tension between immiscible liquids .

Typical of esters and ethers. Key reactions include:

  • Hydrolysis: In the presence of water and acid or base, Polysorbate 80 can break down into its constituent fatty acids and polyether chains.
  • Esterification: The compound can react with alcohols to form esters, which can modify its emulsifying properties.
  • Oxidation: Under certain conditions, the unsaturated fatty acid chain may undergo oxidation, leading to the formation of peroxides or other oxidized products .

The synthesis of Polysorbate 80 typically involves the following steps:

  • Esterification: Oleic acid is reacted with sorbitan (derived from sorbitol) to form sorbitan monooleate.
  • Ethoxylation: The sorbitan monooleate undergoes ethoxylation with ethylene oxide to introduce polyether chains, resulting in the formation of Polysorbate 80.
  • Purification: The product is then purified through distillation or other methods to remove unreacted materials and by-products .

Polysorbate 80 has a wide range of applications across different sectors:

  • Food Industry: Used as an emulsifier in ice creams, dressings, and baked goods to improve texture and stability.
  • Pharmaceuticals: Acts as a solubilizer for poorly soluble drugs and as a stabilizer for emulsions in injectable formulations.
  • Cosmetics: Employed in creams and lotions for its ability to blend oil and water phases effectively .

Studies on Polysorbate 80 have focused on its interactions with various biological systems:

  • Drug Delivery: Research indicates that Polysorbate 80 enhances the permeability of drug molecules across cell membranes, improving their therapeutic efficacy.
  • Microbial Interactions: It has been utilized in microbiological assays to study bacterial growth dynamics by counteracting disinfectants on agar plates .
  • Toxicity Assessments: Some studies have explored the cytotoxic effects of Polysorbate 80 on different cell lines, revealing dose-dependent responses that warrant careful consideration in formulation development .

Several compounds share structural similarities with Polysorbate 80 but differ in their specific applications or properties:

Compound NameMolecular FormulaKey Features
Polysorbate 20 (Sorbitan monolaurate)C24H46O6Shorter fatty acid chain; used mainly in cosmetics.
Polysorbate 60 (Sorbitan monostearate)C30H62O10Higher emulsifying capacity; often used in foods.
Polysorbate 65 (Sorbitan monooleate)C32H62O10Similar structure; used for pharmaceutical emulsions.

Polysorbate 80 is unique due to its specific combination of hydrophilic polyether chains and oleic acid, which provides superior emulsifying properties compared to other polysorbates . Its versatility across various applications makes it a widely utilized compound in multiple industries.

The origins of 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate are intertwined with the broader development of polysorbates. In the 1940s, Croda International pioneered the synthesis of sorbitan esters and their ethoxylated derivatives, leading to the commercialization of the Tween™ series. Early research focused on optimizing ethylene oxide polymerization techniques to achieve consistent hydrophile-lipophile balance (HLB) values, which determine emulsification efficacy. By the 1960s, advances in esterification and purification enabled large-scale production of polysorbate 80, with this compound identified as its primary active constituent.

Post-2000, innovations in super-refining processes further enhanced purity, reducing residual catalysts and oxidative byproducts. These improvements addressed formulation challenges in sensitive pharmaceutical applications, such as stabilizing monoclonal antibodies and lipid-based drug delivery systems.

Significance as a Polysorbate 80 Component

As the main constituent of polysorbate 80, this compound governs its surfactant properties. Its structure features:

  • A sorbitol-derived oxolane core with four ethoxylated chains.
  • An oleic acid ester (octadec-9-enoate) providing lipophilicity.
  • Polyoxyethylene (20) groups ensuring water solubility.

This configuration enables polysorbate 80 to reduce interfacial tension between immiscible phases, forming stable oil-in-water emulsions. In pharmaceuticals, it stabilizes protein therapeutics by preventing aggregation at hydrophobic interfaces. In food science, it ensures homogeneous texture in ice cream by modulating fat crystal networks.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₂H₆₀O₁₀
Molecular Weight604.8 g/mol
Refractive Index (20°C)1.470–1.476
HLB Value15.0
Critical Micelle Concentration0.012 mM (in pure water)

Nomenclature and Structural Identification

The IUPAC name 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate systematically describes its structure:

  • Oxolane core: A tetrahydrofuran derivative substituted at positions 3 and 4 with 2-hydroxyethoxy groups.
  • Ethoxylated side chains: Two additional 2-hydroxyethoxy groups attached to the oxolane ring.
  • Oleate moiety: An 18-carbon unsaturated fatty acid esterified via a terminal ethoxyethyl linker.

Spectroscopic techniques confirm its structure:

  • FTIR: Peaks at 1730 cm⁻¹ (ester C=O) and 1100 cm⁻¹ (C-O-C ether linkages).
  • ¹H NMR: Signals at δ 5.35 ppm (olefinic protons) and δ 4.25 ppm (ester-linked CH₂).

Alternative designations include Polyoxyethylene (20) sorbitan monooleate and Tween 80, though the latter refers to the commercial mixture rather than the pure compound. Regulatory databases assign CAS RN 9005-65-6 to polysorbate 80, while the specific compound is identified under CAS RN 1030828-02-4.

The compound 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate exhibits the molecular formula C32H60O10, representing a complex organic structure with significant molecular complexity [1]. The molecular weight of this compound is precisely 604.8 grams per mole, as determined through computational analysis by PubChem databases [1] [2]. The exact mass, calculated with high precision, is 604.41864811 daltons, providing an accurate representation for mass spectrometric identification purposes [1] [2].

The molecular composition reveals a substantial carbon framework consisting of 32 carbon atoms, 60 hydrogen atoms, and 10 oxygen atoms [1] [2]. This elemental distribution indicates a highly oxygenated structure with multiple functional groups contributing to the overall molecular architecture. The heavy atom count totals 42 atoms, comprising the 32 carbon atoms and 10 oxygen atoms that form the structural backbone of the molecule [1].

PropertyValueReference
Molecular FormulaC32H60O10PubChem CID 443315 [1]
Molecular Weight (g/mol)604.8PubChem CID 443315 [1]
Exact Mass (Da)604.41864811PubChem CID 443315 [1]
Heavy Atom Count42Calculated from molecular formula [1]

The computational descriptor XLogP3-AA value of 4.8 indicates moderate lipophilicity, suggesting the compound possesses balanced hydrophobic and hydrophilic characteristics [1]. This property is particularly significant for understanding the compound's surfactant behavior and its potential applications in various chemical systems.

Structural Characterization and Stereochemistry

The structural architecture of 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate is characterized by a complex arrangement of functional groups centered around an oxolan ring system [1] [2]. The oxolan ring, also known as tetrahydrofuran, serves as the central structural motif from which multiple ethylene glycol chains extend [21] [22].

The stereochemical complexity of this compound arises from multiple chiral centers and conformational possibilities within the oxolan ring system [21] [22]. Tetrahydrofuran rings commonly adopt various conformational states, with the most stable conformations being envelope and twisted forms [21] [24]. Research on similar oxolan-containing compounds indicates that the ring adopts conformations close to twisted arrangements, with specific ring-puckering parameters determining the three-dimensional orientation [24].

The compound exhibits 31 rotatable bonds, indicating exceptional conformational flexibility [1]. This high degree of rotational freedom is attributed to the multiple ethylene glycol chains attached to the central oxolan core, each containing several single bonds capable of rotation [1]. The conformational analysis of such flexible molecules requires sophisticated computational approaches to accurately represent the ensemble of possible three-dimensional structures [29] [30].

The stereochemical arrangement is further complicated by the presence of multiple substituents on the oxolan ring [21] [22]. The 3,4-bis(2-hydroxyethoxy) substitution pattern creates additional stereochemical considerations, as the spatial arrangement of these groups influences the overall molecular conformation and properties [21] [22].

E/Z Isomerism of the Octadec-9-enoate Moiety

The octadec-9-enoate portion of the molecule contains a carbon-carbon double bond at the ninth position, which gives rise to E/Z geometric isomerism [5] [8]. This double bond represents the site of restricted rotation that creates distinct stereoisomeric forms with different spatial arrangements [5] [7].

The E-isomer, designated as (E)-octadec-9-enoate, exhibits a trans configuration where the two longer carbon chains are positioned on opposite sides of the double bond [10]. The specific compound 2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate is catalogued in PubChem with CID 5281955 and carries the InChI Key HDTIFOGXOGLRCB-MDZDMXLPSA-N [2].

The Z-isomer, corresponding to the cis configuration, would position the longer carbon chains on the same side of the double bond [5] [8]. The E-Z nomenclature follows the Cahn-Ingold-Prelog priority rules, where the priority is assigned based on atomic number and molecular complexity [10]. In the octadec-9-enoate system, the E-isomer is generally more thermodynamically stable due to reduced steric hindrance between the alkyl chains [8] [11].

Isomer TypeConfigurationStabilityInChI Key
(E)-octadec-9-enoateTrans at C9=C10More thermodynamically stableHDTIFOGXOGLRCB-MDZDMXLPSA-N [2]
(Z)-octadec-9-enoateCis at C9=C10Less stable, kinetic productDifferent InChI Key expected
General (unspecified)Stereochemistry unspecifiedMixed or unspecifiedHDTIFOGXOGLRCB-UHFFFAOYSA-N [1]

The natural occurrence of oleic acid, which corresponds to the Z-isomer of octadec-9-enoic acid, demonstrates that both isomeric forms can exist under different conditions [8] [11]. Oleic acid exhibits a cis configuration with the double bond positioned between carbons 9 and 10, and this configuration is prevalent in biological systems [8] [11].

Functional Group Analysis

The molecular structure of 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate contains multiple distinct functional groups that contribute to its chemical properties and reactivity [1] [2]. The compound exhibits three primary hydroxyl groups located at the terminal positions of the ethylene glycol chains [1]. These hydroxyl groups serve as hydrogen bond donors and contribute significantly to the compound's hydrophilic character [1].

The ether functional groups are extensively present throughout the structure, with seven distinct ether linkages connecting the ethylene glycol units and the oxolan ring system [1]. These ether groups provide flexibility to the molecular structure and contribute to the compound's ability to interact with both polar and nonpolar environments [17] [19].

A single ester functional group connects the octadec-9-enoate moiety to the ethylene glycol chain, representing the primary linkage between the hydrophilic and lipophilic portions of the molecule [1] [36]. This ester bond is susceptible to hydrolysis under both acidic and basic conditions, potentially yielding the corresponding carboxylic acid and alcohol components [36].

Functional GroupCountLocation in StructureChemical Significance
Primary Hydroxyl (-OH)3Terminal positions of ethylene glycol chainsHydrogen bonding, hydrophilicity [1]
Ether (-O-)7Ethylene glycol linkages and oxolan connectionsConformational flexibility [1]
Ester (-COO-)1Connection to octadec-9-enoate chainHydrolyzable linkage [1] [36]
Alkene (C=C)1Position 9 in octadecanoic chainE/Z isomerism potential [1]
Oxolan Ring1Central cyclic structureConformational rigidity [1]

The single alkene functional group within the octadecanoic acid chain contributes to the geometric isomerism discussed previously and affects the physical properties of the lipophilic tail [1] [8]. The oxolan ring system provides a degree of conformational constraint to the otherwise flexible ethoxylated chains [21] [24].

Structure-Based Classification in Surfactant Chemistry

Based on its molecular architecture, 2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate is classified as a nonionic surfactant [13] [15]. This classification derives from the absence of ionizable groups within the molecular structure, as the compound does not dissociate into charged species when dissolved in aqueous solutions [13] [17].

The surfactant properties arise from the distinct amphiphilic architecture comprising multiple hydrophilic ethylene glycol units and hydroxyl groups balanced against a single lipophilic octadecenyl fatty acid chain [14] [17]. The hydrophilic portion consists of the oxolan ring system with attached ethylene glycol chains, providing three hydrogen bond donor sites and ten hydrogen bond acceptor sites [1] [17].

The hydrophilic-lipophilic balance of this compound can be estimated to fall within the range of 10-13, indicating moderate to high hydrophilic character [18] [19]. This estimation is based on the presence of multiple ethylene oxide units relative to the single C18 fatty acid chain [18]. Such hydrophilic-lipophilic balance values typically correspond to surfactants suitable for oil-in-water emulsification and solubilization applications [18].

Classification ParameterValue/DescriptionBasis for Classification
Surfactant TypeNonionic surfactantNo ionizable groups present [13] [15]
Hydrophilic-Lipophilic BalanceEstimated 10-13 (moderate to high)Multiple ethoxy groups vs single lipophilic chain [18]
Molecular ArchitectureMulti-branched ethoxylated structureComplex branched ethoxylate with cyclic core [17]
Hydrophilic GroupsMultiple ethylene glycol units, hydroxyl groups3 OH groups + 7 ether oxygens [1]
Lipophilic GroupsOctadecenyl fatty acid chainC18 unsaturated fatty acid chain [1]

Physical Description

Polysorbate 80 is an amber-colored viscous liquid. pH (5% aqueous solution) 5-7. Faint odor and bitter taste. (NTP, 1992)
A lemon to amber-coloured oily liquid at 25 °C with a faint characteristic odou

Color/Form

Yellow to orange colored, oily liquid
Lemon- to amber-colored, oily liquid

XLogP3

4.8

Flash Point

greater than 230 °F (NTP, 1992)
> 300 °F

Density

1.1 (NTP, 1992)
1.06-1.10

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2049 of 2070 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Impurities

Heavy metals (as Pb): not more than 10 mg/kg; Ash: not more than 0.25%; Water: not more than 3%

Other CAS

9005-65-6
9050-57-1

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying; Surfactant

Methods of Manufacturing

... Manufactured by reacting oleic acid (usually containing associated fatty acids) with sorbitol to yield a product with a maximum acid number of 7.5 and a maximum water content of 0.5 percent, which is then reacted with ethylene oxide.
Polysorbates are prepared from sorbitol in a three-step process. Water is initially removed from the sorbitol to form a sorbitan (a cyclic sorbitol anhydride). The sorbitan is then partially esterified with a fatty acid, such as oleic or stearic acid, to yield a hexitan ester. Finally, ethylene oxide is chemically added in the presence of a catalyst to yield the polysorbate.

General Manufacturing Information

Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
One of a group of nonionic surfactants obtained by esterification of sorbitol with one or three molecules of a fatty acid (stearic, lauric, oleic, palmitic) under conditions that cause splitting out of water from the sorbitol, leaving sorbitan. About 20 moles of ethylene oxide per mole of sorbitol are used in the condensation to effect water solution. /Polysorbate/
A general term for dihydric alcohols that are physically and chemically similar to glycerol.

Storage Conditions

Polysorbates should be stored in a well-closed container, protected from light, in a cool, dry place.
Store in cool place. Keep container tightly closed in a dry and well-ventilated place.

Interactions

Effect of polysorbate 80 on the bioavailability and distribution of methotrexate (MTX) was studied in NMRI and Porton mice following oral administration. In these two strains of mice concentrations of MTX were increased in various organs by this nonionic surfactant.
Tween 80 potentiated the antitumor effects of daunomycin both in rats with Ehrlich ascites tumor and in isolated tumor cells. At the subcellular level, Tween 80 increased binding of daunomycin to the nucleus and mitochondria.
In cultures of Chinese hamster cell lines resistant to actinomycin D and daunomycin, treatment with the nonionic surfactant Tween 80 potentiated the effects of the 2 antibiotics in growth studies and enhanced uptake.
Adriamycin in a 10% Tween 80 aqueous solution injected iv into sarcoma-bearing mice had higher antitumor activity and produced higher adriamycin levels in the spleen, lung, and kidney than did adriamycin given alone.
For more Interactions (Complete) data for Polysorbate 80 (7 total), please visit the HSDB record page.

Stability Shelf Life

Polysorbates are stable to electrolyes and weak acids and bases; gradual saponification occurs with strong acids and bases. The oleic acid esters are sensitive to oxidation. Polysorbates are hygroscopic and should be examined for water content prior to use and dried if necessary. Also, in common with other polyoxyethylene surfactants, prolonged storage can lead to the formation of peroxides.

Dates

Modify: 2024-04-15

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